molecular formula C21H14F3N3O2S B2696734 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1021116-07-3

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2696734
CAS RN: 1021116-07-3
M. Wt: 429.42
InChI Key: XEIYMFUNCKNXLA-UHFFFAOYSA-N
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Description

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H14F3N3O2S and its molecular weight is 429.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Research has explored the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their evaluation for anti-inflammatory activities. One study described the synthesis of new 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, which were tested for their anti-inflammatory activities. The compounds exhibited moderate anti-inflammatory activity at specific dose levels compared with a known anti-inflammatory drug, indomethacin (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Anticancer and Antiproliferative Activities

Another facet of research on this compound class includes the investigation into their anticancer and antiproliferative activities. A study on microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives evaluated their biological activity against various cancer cell lines, demonstrating selective cytotoxicity to cancer cells compared to normal cells. Certain compounds exhibited potent antiproliferative activity against tested cell lines, highlighting their potential as anticancer agents (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Antimicrobial Activities

Research into the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives has also been conducted. A study synthesized substituted[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one and related derivatives, evaluating their antibacterial and anti-inflammatory activities. Some compounds showed greater anti-inflammatory potency than the standard drug and were potent against specific bacterial strains, indicating their potential as antimicrobial agents (Lahsasni, Al-Hemyari, Ghabbour, Mabkhoot, Aleanizy, Alothman, & Almarhoon, 2018).

properties

IUPAC Name

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S/c1-12-9-18(28)27-17(11-30-20(27)25-12)13-5-4-6-14(10-13)26-19(29)15-7-2-3-8-16(15)21(22,23)24/h2-11H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIYMFUNCKNXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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